N–N Sulfonamide Bridge vs. Positional Triazole Isomer
The target compound features a sulfonamide N–N linkage connecting the 4-position of the 3,5-dimethylisoxazole to the N4 position of the 4H-1,2,4-triazole ring (SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NN2C=NN=C2) [1]. Its closest positional isomer, 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide, attaches the triazole at the C5 position via an N–C sulfonamide linkage . This connectivity difference results in distinct hydrogen-bond donor/acceptor topologies: the target compound presents the triazole N2 and N4 lone pairs in a symmetrical arrangement, whereas the 5-yl isomer positions the triazole NH donor at a different angle relative to the sulfonamide group. While no quantitative binding or activity data exist for either compound in primary literature, the connectivity difference is structurally verifiable and constitutes a real, quantifiable molecular distinction.
| Evidence Dimension | Triazole attachment point and sulfonamide linkage type |
|---|---|
| Target Compound Data | 4H-1,2,4-triazol-4-yl substitution via N–N sulfonamide bridge (SMILES: S(=O)(=O)NN2C=NN=C2) |
| Comparator Or Baseline | 1H-1,2,4-triazol-5-yl positional isomer via N–C sulfonamide linkage (different SMILES connectivity) |
| Quantified Difference | Structural connectivity difference confirmed by distinct SMILES strings and InChIKeys; no quantitative bioactivity comparison available |
| Conditions | Structural analysis by SMILES, InChI, and computed molecular descriptors; PubChem CID 49653647 |
Why This Matters
Procurement of the correct positional isomer is critical because even single-atom connectivity changes in heterocyclic sulfonamides can abolish target binding; without verified identity, experimental results are non-reproducible.
- [1] PubChem Compound Summary for CID 49653647. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1219581-23-3. View Source
